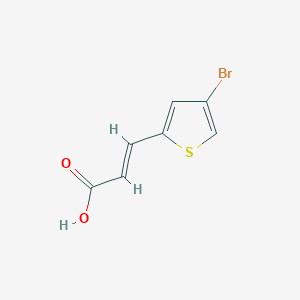

3-(4-Bromo-2-thienyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKFUECAKTYKCR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101263715 | |

| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103686-16-4 | |

| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103686-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103686-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 4 Bromo 2 Thienyl Acrylic Acid

Precursor-Based Synthetic Routes

A common strategy involves starting with thiophenes that are already substituted with bromine. Key precursors like 3-bromothiophene (B43185) or 2,4-dibromothiophene (B1333396) are often employed. The synthesis of these precursors is well-established; for instance, isomer-free 3-bromothiophene can be prepared in high yield by the selective dehalogenation of 2,3,5-tribromothiophene (B1329576) using zinc dust in acetic acid. scispace.com Similarly, 3,4-dibromothiophene (B32776) can be obtained from tetrabromothiophene. scispace.com

Once the bromo-thiophene precursor is secured, the acrylic acid side chain is typically introduced at the 2-position. A Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a suitable method for this transformation. For example, 2,4-dibromothiophene can be reacted with an acrylic acid ester (e.g., ethyl acrylate) to form the carbon-carbon double bond, followed by hydrolysis to yield the final carboxylic acid.

Table 1: Physical and Chemical Properties of 3-(4-Bromo-2-thienyl)acrylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrO₂S |

| Molecular Weight | 233.08 g/mol |

| Exact Mass | 231.91936 u |

| Appearance | Solid (form may vary) |

Data sourced from guidechem.com

An alternative route begins with a thiophene (B33073) ring bearing both a bromine atom and a carboxaldehyde group. The specific precursor for this method would be 4-bromo-2-thiophenecarboxaldehyde (B41693). nih.gov The acrylic acid group can then be formed from the aldehyde via condensation reactions.

The Knoevenagel condensation is a classic and effective method for this purpose. It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270). The initial condensation product undergoes subsequent decarboxylation upon heating to afford the desired α,β-unsaturated carboxylic acid. This approach leverages the reactivity of the aldehyde functional group to construct the acrylic acid side chain. google.com

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The preparation of this compound and its derivatives is no exception, with palladium and rhodium catalysts playing pivotal roles.

Palladium-catalyzed cross-coupling reactions are central to many synthetic strategies for this compound. researchgate.net These reactions are versatile for forming carbon-carbon bonds. researchgate.net

Heck Reaction : As mentioned previously, the Heck reaction can couple a bromo-thiophene, such as 2,4-dibromothiophene, with an acrylate (B77674). The reaction typically uses a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base.

Suzuki-Miyaura Coupling : This reaction provides another powerful method for C-C bond formation. mdpi.com In this approach, a bromo-thiophene can be coupled with a vinylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The reaction is known for its mild conditions and tolerance of various functional groups.

Table 2: Illustrative Palladium-Catalyzed Suzuki Coupling Conditions

| Component | Example | Role |

|---|---|---|

| Thiophene Substrate | 2,4-Dibromothiophene | Aryl halide source |

| Boron Reagent | Vinylboronic acid pinacol (B44631) ester | Vinyl group source |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the catalyst |

| Base | Na₂CO₃ or Cs₂CO₃ | Activates the boronic acid |

Data based on general principles of Suzuki-Miyaura reactions. researchgate.netmdpi.comorgsyn.org

While not a direct synthesis of the target acrylic acid, rhodium-catalyzed hydrogenation is crucial for the synthesis of its saturated derivatives. nih.gov The carbon-carbon double bond in the acrylic acid moiety can be selectively reduced (hydrogenated) to a single bond. When this reaction is performed with a chiral rhodium catalyst, it can proceed with high enantioselectivity, producing a specific stereoisomer of the resulting saturated carboxylic acid. nih.govdntb.gov.ua This is particularly important in medicinal chemistry, where the biological activity of a molecule can be dependent on its stereochemistry. nih.gov The process involves reacting the acrylic acid derivative with hydrogen gas in the presence of a catalyst system, such as [Rh(COD)₂]BF₄ and a chiral phosphine or phosphite (B83602) ligand. nih.govdntb.gov.ua

Multi-Step Synthetic Strategies

Constructing this compound from simpler starting materials typically requires a multi-step approach where each step performs a specific chemical transformation. youtube.comlibretexts.org These synthetic sequences are designed by considering the compatibility of reactions and the reactivity of the intermediates. youtube.comyoutube.com

A plausible multi-step synthesis could be designed as follows:

Bromination of Thiophene : Thiophene is first treated with a brominating agent to introduce bromine atoms onto the ring. Controlling the reaction conditions can lead to the formation of 2,4-dibromothiophene as a major product.

Palladium-Catalyzed Coupling : The resulting 2,4-dibromothiophene is then subjected to a palladium-catalyzed Heck or Suzuki reaction. The bromine at the 2-position is typically more reactive than the one at the 4-position, allowing for selective coupling with a reagent like ethyl acrylate or a vinylboronic ester to install the acrylic side chain at the desired position.

Hydrolysis : If an acrylic ester was used in the coupling step, a final hydrolysis step (saponification) using a base like sodium hydroxide, followed by acidification, is required to convert the ester functional group into the final carboxylic acid.

This strategic combination of halogenation, cross-coupling, and hydrolysis reactions represents a logical and efficient pathway to the target molecule. winona.edu

Investigation of Reaction Mechanisms in Synthetic Pathways for this compound

The synthesis of this compound is commonly achieved through well-established condensation reactions. The investigation of the reaction mechanisms for these pathways provides insight into the formation of the carbon-carbon double bond and the factors influencing reaction efficiency. The most prevalent synthetic routes proceed via mechanisms such as the Knoevenagel condensation and the Perkin reaction, both of which involve the reaction of 4-bromo-2-thiophenecarboxaldehyde with a suitable active methylene compound or an acid anhydride (B1165640).

Knoevenagel Condensation Mechanism

A primary and efficient method for synthesizing this compound is the Knoevenagel condensation, particularly using the Doebner modification. This pathway involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with malonic acid, using a weak base like pyridine as both the catalyst and solvent. youtube.com The reaction mechanism proceeds through several distinct steps.

Initially, the basic catalyst, typically pyridine, deprotonates the α-carbon of malonic acid, which is acidic due to the two adjacent electron-withdrawing carboxyl groups. This abstraction of a proton results in the formation of a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-bromo-2-thiophenecarboxaldehyde. This key step forms a new carbon-carbon bond and results in an aldol-type addition product, a β-hydroxy dicarboxylic acid intermediate. youtube.com

Following the addition, the intermediate undergoes dehydration. The elimination of a water molecule is facilitated by the acidic protons and the presence of the base, leading to the formation of an α,β-unsaturated dicarboxylic acid. The final step of the Doebner modification is a crucial decarboxylation. youtube.com Upon heating, the β-carboxyl group is eliminated as carbon dioxide, yielding the final product, this compound. youtube.com

The proposed mechanism for the Knoevenagel condensation (Doebner modification) is detailed in the table below.

Table 1: Proposed Mechanism for Knoevenagel Condensation

| Step | Description | Reactants | Intermediates/Products |

|---|---|---|---|

| 1 | Enolate Formation | Malonic acid, Pyridine (Base) | Malonate enolate |

| 2 | Nucleophilic Attack | Malonate enolate, 4-Bromo-2-thiophenecarboxaldehyde | Aldol addition intermediate |

| 3 | Dehydration | Aldol addition intermediate | α,β-Unsaturated dicarboxylic acid |

| 4 | Decarboxylation | α,β-Unsaturated dicarboxylic acid | this compound, Carbon dioxide |

Perkin Reaction Mechanism

Another classic method for the synthesis of α,β-unsaturated aromatic acids is the Perkin reaction. wikipedia.org This reaction involves the condensation of an aromatic aldehyde, in this case, 4-bromo-2-thiophenecarboxaldehyde, with an aliphatic acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate). wikipedia.orgbyjus.com

The mechanism of the Perkin reaction begins with the formation of a carbanion. byjus.com The basic catalyst, the acetate (B1210297) ion, abstracts an acidic α-proton from the acetic anhydride to form a resonance-stabilized enolate. iitk.ac.inslideshare.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-bromo-2-thiophenecarboxaldehyde. slideshare.net This addition leads to the formation of a tetrahedral intermediate. iitk.ac.in

This intermediate subsequently undergoes an intramolecular acetyl transfer from the newly formed alkoxide to the anhydride portion, followed by elimination. The resulting mixed anhydride is then hydrolyzed during workup to yield the final α,β-unsaturated carboxylic acid, this compound. byjus.com It is important to note that while this is a widely accepted mechanism, other variations have been proposed. wikipedia.orgscribd.com

The key steps of the Perkin reaction mechanism are outlined in the following table.

Table 2: Proposed Mechanism for the Perkin Reaction

| Step | Description | Reactants | Intermediates/Products |

|---|---|---|---|

| 1 | Enolate Formation | Acetic anhydride, Sodium acetate (Base) | Acetic anhydride enolate |

| 2 | Nucleophilic Addition | Enolate, 4-Bromo-2-thiophenecarboxaldehyde | Tetrahedral alkoxide intermediate |

| 3 | Acyl Transfer & Elimination | Tetrahedral alkoxide intermediate | Mixed anhydride intermediate, Acetate |

| 4 | Hydrolysis | Mixed anhydride intermediate, Water | this compound, Acetic acid |

Heck Reaction Catalytic Cycle

The Heck reaction, a palladium-catalyzed cross-coupling reaction, represents a modern alternative for forming the C-C bond in acrylic acid derivatives. wikipedia.orgorganic-chemistry.org This pathway would typically involve the coupling of an aryl halide, such as 2,4-dibromothiophene, with acrylic acid or an acrylate ester, in the presence of a palladium catalyst and a base. wikipedia.org

The reaction mechanism is a catalytic cycle involving palladium in different oxidation states, primarily Pd(0) and Pd(II). wikipedia.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the thienyl halide, a step known as oxidative addition. This forms a square planar Pd(II) complex. libretexts.org

Olefin Coordination and Insertion : The alkene (acrylic acid or its ester) then coordinates to the palladium center. This is followed by a migratory insertion, where the thienyl group is transferred from the palladium to one of the carbons of the double bond, forming a new carbon-carbon bond. wikipedia.orglibretexts.org

β-Hydride Elimination : A crucial step for forming the desired product is β-hydride elimination. A hydrogen atom from the adjacent carbon is transferred back to the palladium, reforming the double bond in the product and generating a palladium-hydride species. libretexts.org

Reductive Elimination : Finally, the base present in the reaction mixture removes the hydride from the palladium and regenerates the Pd(0) catalyst, allowing the cycle to begin anew. libretexts.org

The sequence of steps in the Heck reaction's catalytic cycle is summarized below.

Table 3: Proposed Mechanism for the Heck Reaction

| Step | Description | Palladium Species | Key Transformation |

|---|---|---|---|

| 1 | Oxidative Addition | Pd(0) → Pd(II) | Pd inserts into the Aryl-Br bond. |

| 2 | Migratory Insertion | Pd(II) | Alkene inserts into the Pd-Aryl bond. |

| 3 | β-Hydride Elimination | Pd(II) | The substituted alkene product is formed. |

| 4 | Catalyst Regeneration | Pd(II) → Pd(0) | Base removes H from Pd, regenerating Pd(0). |

Chemical Transformations and Functionalization of 3 4 Bromo 2 Thienyl Acrylic Acid

Cyclization Reactions

Cyclization reactions involving 3-(4-Bromo-2-thienyl)acrylic acid are crucial for constructing fused-ring systems, particularly those containing the thieno[3,2-b]thiophene (B52689) core. This scaffold is of significant interest due to its applications in organic electronics. researchgate.netnih.govresearchgate.net

The synthesis of thieno[3,2-b]thiophene derivatives from 3-(2-thienyl)acrylic acid precursors is a well-established strategy. A common method involves the conversion of the carboxylic acid to an acyl chloride, followed by an intramolecular cyclization. Thionyl chloride (SOCl₂) is a frequently used reagent for this initial activation step. masterorganicchemistry.comchemtube3d.com

The reaction of this compound with thionyl chloride first yields the corresponding acyl chloride. masterorganicchemistry.com This highly reactive intermediate can then undergo an intramolecular Friedel-Crafts-type acylation. The presence of the bromine atom on the thiophene (B33073) ring influences the electronic properties and regioselectivity of the cyclization. The reaction typically requires heating and may be facilitated by a Lewis acid. This process leads to the formation of a brominated thieno[3,2-b]thiophenone, which can be further modified. While direct literature on this specific substrate is scarce, the general mechanism is a fundamental pathway for creating such bicyclic systems. researchgate.net

Plausible Reaction Pathway:

Acyl Chloride Formation: The carboxylic acid group reacts with thionyl chloride to form 3-(4-bromo-2-thienyl)acryloyl chloride, releasing sulfur dioxide and hydrogen chloride gas. chemtube3d.com

Intramolecular Cyclization: The acyl chloride undergoes an intramolecular electrophilic attack on the thiophene ring to form the fused thieno[3,2-b]thiophene ring system.

Beyond the acyl chloride route, other intramolecular cyclization pathways are accessible. The intramolecular Heck reaction provides a powerful method for forming cyclic structures. youtube.com For a molecule like this compound, if it were modified to contain a suitable internal olefin, the bromine atom could participate in a palladium-catalyzed intramolecular coupling to form a new ring. This strategy is particularly advantageous for creating complex polycyclic frameworks and offers high efficiency due to entropic factors. youtube.com

Radical cyclizations represent another viable pathway. The generation of a radical at a suitable position on the acrylic acid side chain could lead to an intramolecular addition to the thiophene ring. Such reactions can be initiated by various radical initiators and offer alternative regioselectivities compared to ionic cyclizations. orgsyn.org

Coupling Reactions

The bromine atom on the thiophene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the extension of the molecular framework.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes. mdpi.comnih.gov this compound, being an aryl bromide derivative, can readily participate in Heck coupling reactions. To yield a diacrylic acid derivative, it can be coupled with an acrylate (B77674) ester, such as ethyl acrylate or n-butyl acrylate, followed by hydrolysis of the ester group. ugent.bersc.org

The reaction is catalyzed by a palladium complex, often Pd(OAc)₂ or a pre-formed palladium-phosphine complex, in the presence of a base (e.g., K₂CO₃, Et₃N). nih.govugent.be The choice of ligands, solvents, and base is critical for optimizing the reaction yield and selectivity. mdpi.com The product of such a reaction would be a di(acrylic acid) derivative bridged by a thienyl group, a molecule with potential applications as a monomer in polymer synthesis.

Table 1: Typical Conditions for Mizoroki-Heck Reaction

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ or other Pd(0)/Pd(II) sources | nih.gov |

| Ligand | Phosphines (e.g., PPh₃) or N-Heterocyclic Carbenes (NHCs) | mdpi.com |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | nih.govugent.be |

| Solvent | Polar aprotic (e.g., DMF, DMAc) or aqueous media | nih.govugent.be |

| Temperature | 80–140 °C | nih.gov |

The carboxylic acid functional group of this compound can be converted into an amide via reaction with anilines, forming carboxanilides. This transformation, known as amidation, is one of the most fundamental reactions in organic synthesis. algoreducation.com

Direct amidation requires harsh conditions, so the carboxylic acid is typically activated first. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU. algoreducation.comfishersci.it These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic nitrogen of the aniline. fishersci.it An alternative route is the conversion of the carboxylic acid to its acyl chloride with reagents like thionyl chloride or oxalyl chloride, followed by reaction with the aniline. organic-chemistry.org This method provides access to a wide range of substituted anilides with potential biological activities.

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism | Source |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | fishersci.it |

| Aminium/Uronium | HATU, HBTU, PyBOP | Forms activated ester | fishersci.it |

| Chlorinating Agents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Forms acyl chloride intermediate | organic-chemistry.org |

| Phosphonium | BOP | Forms activated ester | fishersci.it |

Esterification and Reduction Processes

The carboxylic acid and the acrylic double bond are both amenable to further transformations such as esterification and reduction.

Esterification of the carboxylic acid group is a standard transformation, typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) under Fischer-Speier esterification conditions. chemra.comgoogle.com Alternatively, polymeric resin catalysts can be used for cleaner and more sustainable processes. chemra.com The resulting esters are often more soluble in organic solvents and can be valuable intermediates for further reactions or as monomers for polymerization.

Reduction of this compound can target either the acrylic double bond or the carboxylic acid group, depending on the reagents and conditions employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would likely reduce the carbon-carbon double bond to yield 3-(4-bromo-2-thienyl)propanoic acid. Selective reduction of the carboxylic acid to an alcohol, while preserving the double bond, is more challenging. It typically requires the use of specific reducing agents like boranes (e.g., BH₃·THF) or conversion to an ester followed by reduction with a reagent like diisobutylaluminium hydride (DIBAL-H). Complete reduction of both functionalities would yield 3-(4-bromo-2-thienyl)propan-1-ol.

Esterification to Alkyl Acrylates

The conversion of this compound to its corresponding alkyl esters is a fundamental transformation that modifies its solubility and reactivity, and serves as a crucial step for further synthetic elaborations. This esterification is typically achieved through acid-catalyzed reactions with various alcohols. masterorganicchemistry.com

Standard procedures involve the use of a mineral acid, such as sulfuric acid (H₂SO₄), or an organic acid catalyst like p-toluenesulfonic acid (PTSA), in the presence of an excess of the desired alcohol, which often serves as the solvent. google.comresearchgate.net The reaction mixture is typically heated to drive the equilibrium towards the ester product, often with the removal of water, a byproduct of the reaction. masterorganicchemistry.com Resin-based catalysts are also employed in the esterification of acrylic acids, offering advantages in terms of catalyst separation and reuse. chemra.com

The general reaction scheme for the esterification of this compound is presented below:

Reaction Scheme:

| Catalyst | Alcohol (R-OH) | Typical Conditions | Product |

| H₂SO₄ | Methanol (B129727), Ethanol | Reflux | Methyl 3-(4-bromo-2-thienyl)acrylate, Ethyl 3-(4-bromo-2-thienyl)acrylate |

| p-TSA | Butanol | Reflux, Dean-Stark trap | Butyl 3-(4-bromo-2-thienyl)acrylate |

This transformation is significant as the resulting alkyl acrylates can be utilized as monomers in polymerization reactions or as intermediates in the synthesis of more complex molecules. chemrxiv.org

Hydrogenation of the Acrylic Acid Moiety

The selective reduction of the carbon-carbon double bond in the acrylic acid moiety of this compound leads to the formation of 3-(4-bromo-2-thienyl)propanoic acid. This transformation is typically accomplished through catalytic hydrogenation.

This reduction is commonly carried out using heterogeneous catalysts, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net The reaction is generally performed in a suitable solvent at room temperature and atmospheric or slightly elevated pressure. The process is highly efficient and selective for the reduction of the alkene double bond without affecting the thiophene ring or the carboxylic acid functionality.

Reaction Scheme:

| Catalyst | Solvent | Temperature | Pressure | Product |

| 5% Pd/C | Ethanol, Ethyl Acetate (B1210297) | Room Temperature | 1 atm (H₂ balloon) | 3-(4-Bromo-2-thienyl)propanoic acid |

The resulting saturated carboxylic acid can serve as a precursor for the synthesis of various biologically active molecules and other advanced chemical structures where the rigid acrylic linker is not desired.

Photochemical Transformations

Photochemical Dehydrohalogenation Reactions

While specific studies on the photochemical dehydrohalogenation of this compound are not extensively documented, the principles of photochemical reactions on bromo-aromatic compounds suggest the possibility of such transformations. Photochemical dehydrohalogenation typically involves the irradiation of the bromo-substituted compound with ultraviolet (UV) light, leading to the homolytic cleavage of the carbon-bromine bond. This process generates a thienyl radical and a bromine radical. The thienyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product, 3-(2-thienyl)acrylic acid.

This reaction pathway provides a method for the site-selective removal of the bromine atom, which can be advantageous for creating specific substitution patterns that might be difficult to achieve through conventional thermal reactions.

Generation of Polycyclic Heteroaromatic Systems

The strategic placement of the bromo and acrylic acid functionalities on the thiophene ring of this compound provides a template for the synthesis of polycyclic heteroaromatic systems through photocyclization reactions. Intramolecular photochemical cyclization can be envisioned to occur, particularly in derivatives where the acrylic acid is converted to an ester or amide bearing an appropriate aromatic or heteroaromatic moiety.

For instance, an ester derivative with a pendant phenyl group could potentially undergo a photochemical cyclization to form a thieno[3,2-c]chromen-4-one system. Such photochemical approaches are powerful tools for the construction of complex fused-ring systems that are often found in natural products and materials with interesting electronic and photophysical properties.

Derivatization for Advanced Chemical Structures

The functional groups present in this compound offer multiple handles for derivatization to construct advanced chemical structures with potential applications in medicinal chemistry and materials science.

The carboxylic acid group can be converted to a variety of functional groups, including amides, acid chlorides, and esters, as previously discussed. These transformations are key steps in the synthesis of more complex molecules. For example, amide coupling with various amines can lead to a library of compounds for biological screening. nih.gov

The bromine atom on the thiophene ring is a versatile functional group that can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex bi-aryl and other conjugated systems. Such structures are of significant interest in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Furthermore, the acrylic double bond can undergo various addition reactions, providing another avenue for derivatization and the introduction of new functionalities. The combination of these transformations allows for the systematic modification of the this compound scaffold to fine-tune its electronic, optical, and biological properties for specific applications. For instance, derivatization has been used to synthesize potent apoptosis inducers for cancer chemotherapy. cardiff.ac.uk

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For 3-(4-Bromo-2-thienyl)acrylic acid, the spectrum is expected to show distinct signals for the acrylic acid protons and the protons on the thiophene (B33073) ring.

The two vinylic protons of the acrylic acid moiety (α and β to the carboxyl group) typically appear as doublets due to coupling with each other. The trans configuration, which is generally more stable, results in a larger coupling constant (J value), typically in the range of 12-18 Hz. The chemical shifts for these protons are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the aromatic thiophene ring. The spectrum of acrylic acid itself shows quadruplets centered around 5.8-6.3 ppm. researchgate.net

The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, though its position and appearance can be highly dependent on the solvent and concentration.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet | - |

| Vinylic Proton (α-CH) | 6.0 - 6.5 | doublet | ~15 |

| Vinylic Proton (β-CH) | 7.5 - 8.0 | doublet | ~15 |

| Thienyl Proton (H-3) | 7.2 - 7.6 | singlet | - |

Note: The table presents expected values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. In this compound, seven distinct carbon signals are anticipated.

The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum, around 165-175 ppm. The two vinylic carbons will have distinct chemical shifts, influenced by their proximity to the carboxyl and thienyl groups. The carbons of the thiophene ring will appear in the aromatic region (typically 110-150 ppm). The carbon atom bonded to the bromine (C-4) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. For acrylic acid, the carboxyl carbon appears around 170 ppm. rsc.org

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 168 - 172 |

| Vinylic Carbon (α-C) | 120 - 125 |

| Vinylic Carbon (β-C) | 135 - 140 |

| Thienyl Carbon (C-2) | 140 - 145 |

| Thienyl Carbon (C-3) | 130 - 135 |

| Thienyl Carbon (C-4) | 110 - 115 |

Note: The table presents expected values based on analogous structures. Actual experimental values may vary.

While ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are invaluable for unambiguous assignments and for determining stereochemistry.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can confirm the E/Z stereochemistry of the acrylic double bond. For the more stable E-isomer (trans), an NOE correlation would be expected between the β-vinylic proton and the H-3 proton of the thiophene ring, indicating their spatial proximity. The absence of a strong correlation between the α- and β-vinylic protons would further support this assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show a clear cross-peak between the α- and β-vinylic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, correlations from the β-vinylic proton to the C-2 and C-3 carbons of the thiophene ring would confirm the attachment point of the acrylic acid side chain.

These advanced methods, when used in combination, provide irrefutable evidence for the complete and correct structural assignment of the molecule. ipb.pt

Computational Chemistry and Molecular Modeling Studies

Predicted Collision Cross Section (CCS) Calculations

The Collision Cross Section (CCS) is a key physicochemical property that describes the size and shape of an ion in the gas phase. mdpi.com Advancements in ion mobility-mass spectrometry (IM-MS) have been complemented by the development of computational methods to predict CCS values, which is particularly useful when experimental standards are not available. mdpi.com

Machine learning models, such as support vector machines and neural networks like DarkChem, are prominent methods for predicting CCS values. mdpi.comnih.gov These models are trained on large datasets of experimentally determined CCS values and a variety of molecular descriptors. nih.gov The prediction accuracy can be quite high, with median relative errors often below 2% for certain classes of molecules. nih.gov For a given compound like 3-(4-Bromo-2-thienyl)acrylic acid, predicted CCS values would typically be calculated for different ion types, such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. arxiv.org While specific experimental or predicted CCS values for this compound are not detailed in the provided search results, the table below illustrates the kind of data that would be generated from such predictive studies.

Table 1: Representative Predicted Collision Cross Section (CCS) Data This table is for illustrative purposes and does not represent actual measured data for this compound.

| Adduct Ion | Predicted CCS (Ų) | Prediction Error (%) |

|---|---|---|

| [M+H]⁺ | 150.2 | 1.8 |

| [M+Na]⁺ | 155.8 | 2.1 |

| [M-H]⁻ | 148.5 | 1.9 |

Molecular Docking Investigations of Ligand-Target Interactions (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein. nih.gov This method is instrumental in drug discovery for elucidating potential mechanisms of action and for designing new, more potent molecules. researchgate.net

The general methodology for a molecular docking study of a compound like this compound involves several key steps. Initially, the three-dimensional structure of the ligand is built and optimized using computational chemistry programs like HyperChem. researchgate.net This is followed by conformational analysis to identify the low-energy conformations of the molecule. researchgate.net

Software such as AutoDock is commonly employed to perform the docking simulations. nih.govresearchgate.net In this process, the ligand is placed in the binding site of a target protein, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. nih.govuowasit.edu.iq The results of the docking study reveal the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net For instance, studies on similar acrylic acid derivatives have focused on their interactions with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net

Polymerization and Material Science Perspectives

Exploration as a Monomer in Polymer Synthesis

The presence of the polymerizable acrylic acid moiety is central to the material science applications of 3-(4-Bromo-2-thienyl)acrylic acid. This functionality allows it to be incorporated into polymer chains, with the thienyl and bromo groups providing avenues for further functionalization and property tuning.

While specific studies on the homopolymerization of this compound are not extensively detailed in the available literature, the polymerization behavior of acrylic acid and its derivatives is well-established, offering a predictive framework. Homopolymers of acrylic acid are known for their properties, with poly(acrylic acid) having a glass transition temperature (T_g) of 105°C. sigmaaldrich.com

Copolymerization represents a versatile strategy to create materials with tailored properties. Thienylacrylic acid derivatives can be copolymerized with a variety of other monomers to combine desirable characteristics. For instance, solution polymerization techniques have been successfully used to create copolymers from acrylate (B77674) and methacrylate (B99206) monomers. researchgate.net A novel precipitation photopolymerization technique has also been developed to synthesize poly(acrylic acid-co-itaconic acid), resulting in high-purity ionomers in a short time. nih.gov This method's success depends on factors like the monomer ratio and the amount of chain transfer agent, which influence the final molecular weight and conversion. nih.gov Amphiphilic copolymers have been synthesized by combining acrylic acid with hydrophobic monomers like octadecyl methacrylate (ODMA). researchgate.net The resulting solution properties, ranging from random coils to aggregated structures, are highly dependent on the copolymer composition. researchgate.net Furthermore, copolymers incorporating metal complexes have been prepared by reacting acrylamide (B121943) and acrylic acid with novel metal acrylate complexes, leading to self-healing metallopolymers. mdpi.com

Examples of Copolymerization Strategies for Acrylic Acid Derivatives

| Copolymer System | Polymerization Method | Key Findings/Properties | Reference |

|---|---|---|---|

| Poly(acrylic acid-co-itaconic acid) | Precipitation Photopolymerization | Produces high-purity ionomers; mechanical properties depend on molecular weight and composition. | nih.gov |

| Acrylate/Methacrylate Copolymers (e.g., with Glycidyl Methacrylate) | Solution Polymerization | Successful formation of copolymers confirmed by spectroscopic and chromatographic techniques. | researchgate.net |

| Acrylic Acid and Acrylamide with Metal Complexes | Free Radical Polymerization | Creates self-healing metallopolymers where the metal ion is part of the polymer chain. | mdpi.com |

| Octadecyl Methacrylate and Acrylic Acid | Not specified | Forms amphiphilic polymers whose solution structure depends on the monomer ratio. | researchgate.net |

The polymerization of acrylic monomers can be initiated through various mechanisms, with pressure and light being two significant non-chemical methods.

Pressure-Induced Polymerization (PIP): High pressure can induce polymerization in unsaturated organic molecules, often without the need for catalysts or initiators. mdpi.comresearchgate.net This process works by decreasing intermolecular distances, which enhances molecular interactions and can cause sp²-hybridized carbons in monomers to transform into sp³-hybridized carbons in a polymer chain. mdpi.com For acrylic acid, in-situ Raman spectroscopy has shown that compression leads to phase transitions and, at pressures beyond approximately 8 GPa, the onset of polymerization. nih.govresearchgate.net The crystal structure of the monomer plays a crucial role, as the reaction often happens in the solid state, promoting a topochemical process where the arrangement of molecules in the crystal dictates the final polymer structure. mdpi.com This method is appealing because it can yield pure polymers with unique properties compared to those from conventional synthesis. researchgate.net

Photochemical Polymerization: Photopolymerization uses light, typically UV, to initiate polymerization in the presence of a photoinitiator. This technique has been successfully applied to acrylic acid derivatives. nih.govkoreascience.kr For example, the photopolymerization of acrylic acid in methanol (B129727) has been demonstrated using various photoinitiators, with the polymer yield depending on the choice of initiator and monomer concentration. koreascience.kr Similarly, pH-sensitive hydrogels have been synthesized via free-radical photopolymerization of methacrylic acid. researchgate.net The light intensity is a critical parameter; it can enhance the polymerization rate at low conversion but may decrease it at high conversion. researchgate.net For the photopolymerization of methyl methacrylate, using a three-component photoinitiating system can increase both the reaction kinetics and the final conversion, allowing for the formation of longer polymer chains even under low light intensity. rsc.org

Comparison of Polymerization Mechanisms for Acrylic Derivatives

| Mechanism | Description | Key Advantages | Governing Factors | Reference |

|---|---|---|---|---|

| Pressure-Induced | Polymerization initiated by applying high pressure (GPa range) to solid-state monomers. | Can produce pure, crystalline polymers without catalysts or initiators. | Pressure magnitude, crystal structure (topochemistry). | mdpi.comnih.govresearchgate.net |

| Photochemical | Polymerization initiated by UV light in the presence of a photoinitiator. | Fast reaction times, spatial and temporal control. | Light intensity, photoinitiator type and concentration, monomer concentration. | koreascience.krresearchgate.netrsc.org |

Synthesis of Thienothiophene-Based Polymers

The thiophene (B33073) ring in this compound is a key structural feature for creating thienothiophene-based polymers. These materials are part of the broader class of polythiophenes, which are renowned for their applications in organic electronics.

Thienothiophene-based polymers can be designed to be electroconductive, meaning they can be reversibly doped to transport charge. These conducting polymers can be prepared through both chemical and electrochemical polymerization methods. researchgate.net For instance, polyamides containing thieno[2,3-b]thiophene (B1266192) moieties have been prepared via polycondensation reactions. researchgate.net Electrochemical characterization using cyclic voltammetry often shows that these polymers can be repeatedly driven between their doped (conductive) and undoped (insulating) states with high efficiency. researchgate.net The properties of polymers created through electropolymerization can be comparable to those synthesized chemically. researchgate.net

Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, are prized for their unique optical and electronic properties. The synthesis of polymers containing thienothiophene units is a major area of research for applications in organic electronics, such as polymer solar cells (PSCs) and polymer light-emitting diodes (PLEDs). researchgate.netnih.govmdpi.com Donor-acceptor (D-A) copolymers are a common design, where electron-rich (donor) units like benzodithiophene are combined with electron-deficient (acceptor) units. Thieno[3,2-b]thiophene (B52689) can be incorporated as part of the conjugated backbone. nih.govmdpi.com These D-A systems exhibit intramolecular charge transfer, which is crucial for their function in electronic devices. researchgate.netnih.gov The resulting polymers often show a significant bathochromic (red) shift in their UV-Vis absorption spectra compared to their constituent monomers, indicating an extended conjugated system. researchgate.net

Functionalization for Tailored Material Properties

A key advantage of using monomers like this compound is the ability to functionalize the resulting polymers to fine-tune their properties for specific applications. The bromine atom and the carboxylic acid group are prime sites for modification.

Side-chain engineering is a powerful strategy for modifying polymer properties. In one study, three different donor-acceptor conjugated copolymers were synthesized where the thieno[3,2-b]thiophene unit was functionalized with a conjugated side chain bearing various acceptor end groups. nih.govmdpi.com This functionalization significantly affected the electronic, photophysical, and morphological properties of the copolymers. nih.govmdpi.com It was found that increasing the electron-accepting strength of the end group enhanced intermolecular charge transfer and led to better microphase separation in polymer blends used for solar cells, ultimately improving device performance. nih.govmdpi.com Similarly, the functionalization of a poly(acrylic acid) backbone with different chemical groups can introduce new behaviors, such as stimuli-responsiveness and enhanced biodegradability. mdpi.com

Research Findings on Functionalized Thienothiophene-Based Copolymers for Solar Cells

| Copolymer System | Functionalization Strategy | Impact on Properties | Device Performance (PCE) | Reference |

|---|---|---|---|---|

| Benzodithiophene and Thieno[3,2-b]thiophene Copolymers | Attaching various acceptor end groups to the conjugated side chain on the thienothiophene moiety. | Tunable electronic and photophysical properties; enhanced intermolecular charge transfer; improved microphase separation in blends. | Up to 4.41% (with fullerene) and 7.25% (non-fullerene). | nih.govmdpi.com |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Strategic Intermediate in Complex Organic Synthesis

3-(4-Bromo-2-thienyl)acrylic acid serves as a crucial intermediate in the synthesis of more complex molecules. The bromine atom on the thiophene (B33073) ring provides a reactive site for various cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for constructing carbon-carbon bonds. nih.gov The acrylic acid group, on the other hand, can undergo a variety of transformations, including esterification, amidation, and addition reactions. This dual reactivity makes it a versatile tool for synthetic chemists to build intricate molecular architectures. For instance, it can be a starting point for the synthesis of polysubstituted aromatic and heteroaromatic compounds.

Precursor in Heterocyclic Compound Development

The thiophene ring and the acrylic acid functionality in this compound make it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. researchgate.net The acrylic acid portion can react with various dinucleophiles to form new rings. For example, reactions with hydrazines can yield pyrazole (B372694) derivatives, while reactions with amidines can lead to the formation of pyrimidine (B1678525) rings. mdpi.com Furthermore, the bromine atom can be used to introduce other functional groups or to facilitate cyclization reactions, leading to the creation of fused heterocyclic systems containing the thiophene core. orgsyn.org These heterocyclic structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Development of Chiral Building Blocks and Non-Proteinogenic Amino Acids

The acrylic acid moiety of this compound can be chemically modified to introduce chirality, leading to the development of valuable chiral building blocks. nih.gov Asymmetric hydrogenation of the double bond can produce chiral carboxylic acids, which can then be used in the synthesis of enantiomerically pure compounds. nih.gov Moreover, this compound can serve as a scaffold for the synthesis of non-proteinogenic amino acids. nih.gov By introducing an amino group at the alpha or beta position of the acrylic acid chain, novel amino acids with a thiophene side chain can be created. nih.gov These unnatural amino acids are important tools for designing peptides and peptidomimetics with enhanced stability and specific biological activities. nih.gov

Exploration in Agrochemical Research and Compound Formulation

While direct applications in agrochemical formulations are not extensively documented in the provided search results, the structural motifs present in this compound are relevant to agrochemical research. Thiophene-containing compounds have been investigated for their potential as herbicides, fungicides, and insecticides. The bromo and acrylic acid functionalities offer handles for further chemical modification to optimize biological activity and formulation properties. The synthesis of novel derivatives from this starting material could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Design and Synthesis of Novel Thiophene-Based Molecular Frameworks

The rigid and planar structure of the thiophene ring, combined with the reactive handles of the bromine atom and the acrylic acid group, makes this compound an excellent starting material for the construction of novel thiophene-based molecular frameworks. researchgate.net This includes the synthesis of oligothiophenes and polythiophenes, which are materials with interesting electronic and optical properties. researchgate.net Furthermore, this compound can be used to create complex, three-dimensional structures and covalent organic frameworks (COFs) incorporating thiophene units. nih.govmdpi.com These frameworks have potential applications in materials science, such as in organic electronics and catalysis. nih.gov The ability to precisely control the structure and functionality of these materials through the use of well-defined building blocks like this compound is a key area of current research. nih.gov

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-(4-Bromo-2-thienyl)acrylic acid and its derivatives is an area of active research, with a strong emphasis on creating more efficient and environmentally benign methodologies. The presence of the bromine atom and the acrylic acid group provides two key handles for a variety of chemical transformations.

Modern synthetic organic chemistry offers a plethora of tools that can be applied to the synthesis and functionalization of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly relevant. organic-chemistry.orgwikipedia.orgyoutube.com The bromine atom on the thiophene (B33073) ring serves as a prime site for these reactions, allowing for the introduction of a wide range of substituents. For instance, Suzuki-Miyaura coupling can be employed to attach various aryl or heteroaryl groups, creating a library of diverse molecules with potentially interesting electronic or biological properties. nih.govmdpi.comunimib.it The Heck reaction, on the other hand, facilitates the formation of new carbon-carbon bonds by reacting the bromothiophene with alkenes. organic-chemistry.orgwikipedia.orgthieme-connect.de

A significant push in contemporary chemical synthesis is towards "green chemistry," which aims to reduce waste and energy consumption. rsc.org In this context, C-H activation strategies are gaining prominence as they allow for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgnih.govresearchgate.net Research into the direct C-H arylation of thiophenes is an active field and could provide more atom-economical routes to derivatives of this compound. nih.govdntb.gov.ua Furthermore, the development of metal-free synthetic methods, which avoid the use of potentially toxic and expensive heavy metals, is a key goal. nih.govorganic-chemistry.org

The following table summarizes potential modern synthetic routes for the derivatization of this compound:

| Reaction Type | Reactant | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acid | 3-(4-Aryl-2-thienyl)acrylic acid | Access to a wide range of conjugated systems for electronic materials. |

| Heck Reaction | Alkene | 3-(4-Vinyl-substituted-2-thienyl)acrylic acid | Formation of extended π-systems and functional polymers. |

| C-H Activation/Arylation | Arene | Functionalized 3-(2-thienyl)acrylic acid derivatives | Atom-economical and sustainable synthesis. |

| Sonogashira Coupling | Terminal alkyne | 3-(4-Alkynyl-2-thienyl)acrylic acid | Creation of linear, rigid structures for materials science. |

Advanced Functional Materials Based on Thienylacrylic Acid Scaffolds

The intrinsic properties of the thienylacrylic acid scaffold make it a promising candidate for the development of advanced functional materials, particularly in the realm of organic electronics. acs.orgnumberanalytics.comresearchgate.netrsc.org Thiophene-based polymers are well-known for their semiconducting properties and are used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). numberanalytics.comresearchgate.netresearchgate.net

The acrylic acid portion of this compound can act as a monomer for polymerization, leading to the formation of poly(acrylic acid) derivatives with thiophene side chains. rsc.org The bromine atom on the thiophene ring offers a site for post-polymerization functionalization, allowing for the fine-tuning of the polymer's electronic properties. For example, the bromine can be replaced with various electron-donating or electron-withdrawing groups through cross-coupling reactions, which in turn can modulate the polymer's band gap and charge carrier mobility. researchgate.net

Furthermore, the molecule itself can be incorporated as a building block into larger conjugated systems. The ability to create well-defined oligomers and polymers with tailored electronic properties is crucial for advancing the field of organic electronics. rsc.org The development of materials from this compound could lead to new printable and flexible electronic devices.

Below is a table outlining potential applications of materials derived from this compound:

| Material Type | Potential Application | Key Feature |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Tunable semiconducting properties through functionalization of the thiophene ring. |

| Functionalized Oligomers | Organic Photovoltaics (OPVs) | Tailored absorption spectra and energy levels for efficient light harvesting. |

| Self-Assembled Monolayers | Surface Modification | The carboxylic acid group can anchor to surfaces, while the functionalized thiophene tail can control surface properties. |

| Photoresponsive Polymers | Optical Data Storage | The thienylacrylic acid moiety can undergo photo-induced isomerization or dimerization. |

Interdisciplinary Research Opportunities in Chemical Sciences

The unique chemical structure of this compound opens doors to a wide array of interdisciplinary research opportunities, bridging organic synthesis with medicinal chemistry, chemical biology, and materials science.

In medicinal chemistry, thiophene derivatives are known to exhibit a broad range of biological activities. nih.govontosight.aiontosight.ai The acrylic acid moiety is also found in various biologically active compounds, including some that act as enzyme inhibitors. nih.gov The combination of these two functional groups in this compound makes it an interesting scaffold for the design of new therapeutic agents. For instance, derivatives have been investigated as aldose reductase inhibitors, which are relevant in the context of diabetes complications. nih.gov The bromine atom can be strategically replaced to optimize biological activity and pharmacokinetic properties. ontosight.aiinnospk.comresearchgate.net

In the field of chemical biology, functionalized thiophenes can be used as fluorescent probes to study biological processes. The extended conjugation in derivatives of this compound could lead to compounds with interesting photophysical properties, making them suitable for imaging applications.

The interface between materials science and biology could also be explored. For example, polymers derived from this compound could be designed to be biocompatible and conductive, making them suitable for applications in bioelectronics, such as in sensors or for tissue engineering scaffolds. acs.org

The following table highlights potential interdisciplinary research areas for derivatives of this compound:

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Enzyme Inhibitors | The thienylacrylic acid scaffold is present in known bioactive molecules. nih.govnih.gov |

| Chemical Biology | Fluorescent Probes | Functionalized thiophenes can exhibit tunable fluorescence for cellular imaging. |

| Bioelectronics | Biocompatible Conductors | Thiophene-based polymers can be made compatible with biological systems. acs.org |

| Drug Delivery | Polymer-drug conjugates | The carboxylic acid can be used to attach drugs to a polymeric backbone. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromo-2-thienyl)acrylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves regioselective bromination of precursor molecules (e.g., thiophene derivatives) using bromine in acetic acid under controlled conditions . For optimization, employ Design of Experiments (DoE) to vary parameters like temperature, stoichiometry, and reaction time. Kinetic studies via HPLC or GC-MS can identify rate-limiting steps. Computational tools like cclib ( ) enable post-reaction analysis of electronic properties to refine synthetic pathways.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- X-ray crystallography : Use SHELX ( ) for refinement and ORTEP-III ( ) for visualizing molecular geometry. Parameters such as unit cell dimensions (e.g., monoclinic system with ) and hydrogen-bonding motifs (e.g., ) validate intermolecular interactions .

- Spectroscopy : Compare experimental -/-NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in substituent positioning .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodology : Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) is recommended. For stability, store the compound in inert atmospheres (argon/nitrogen) at room temperature, avoiding prolonged exposure to light ( ). Thermogravimetric analysis (TGA) can assess decomposition thresholds under varying conditions.

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be systematically resolved?

- Methodology :

- Cross-validation : Pair X-ray data (e.g., torsion angles, dihedral planes) with computational models (DFT or molecular dynamics) to reconcile discrepancies. For example, electron-withdrawing effects of bromine on bond angles (e.g., at Br-substituted carbons) can be modeled using software like Gaussian .

- Multi-technique analysis : Overlay IR/Raman spectra with DFT-calculated vibrational modes to confirm functional group assignments.

Q. What strategies elucidate the electronic and steric influences of the 4-bromo-2-thienyl group on reactivity?

- Methodology :

- Substituent effect analysis : Use Hammett constants () to quantify electron-withdrawing impacts of bromine. Compare reaction rates in cross-coupling (e.g., Suzuki-Miyaura) or cycloaddition reactions with analogous non-brominated derivatives.

- Steric mapping : Molecular docking studies (e.g., AutoDock) or Hirshfeld surface analysis (via CrystalExplorer) quantify steric hindrance from the thienyl moiety .

Q. How can computational tools enhance the design of derivatives for biological or material science applications?

- Methodology :

- QSAR modeling : Train models using datasets of bioactivity (e.g., antimicrobial IC) and descriptors (e.g., logP, polar surface area) to predict efficacy. highlights derivatives with biological potential, which can serve as training data.

- Reactivity prediction : Use DFT to simulate frontier molecular orbitals (HOMO/LUMO) and identify sites prone to nucleophilic/electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.